molecular formula C24H22O6 B2389889 tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898430-29-0

tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

Cat. No.: B2389889
CAS No.: 898430-29-0
M. Wt: 406.434
InChI Key: SKCSUNWQTXBLGJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that features a benzofuran ring, a chromenone moiety, and a tert-butyl ester group

Scientific Research Applications

Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate has several scientific research applications:

Future Directions

Benzofuran derivatives, including “tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate”, have potential applications in medicinal chemistry due to their various biological activities . The development of new synthetic methods and the exploration of their biological activities could be valuable directions for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: K2CO3, NaOH, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with various molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is unique due to the combination of the benzofuran and chromenone moieties within a single molecule, which may result in synergistic effects and enhanced biological activity compared to individual benzofuran or chromenone derivatives.

Properties

IUPAC Name

tert-butyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-14-9-20-16(11-19(14)27-13-23(26)30-24(2,3)4)17(12-22(25)29-20)21-10-15-7-5-6-8-18(15)28-21/h5-12H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCSUNWQTXBLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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